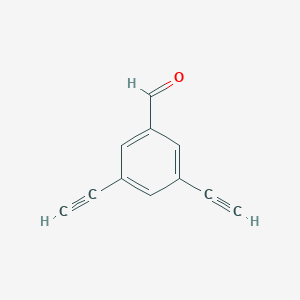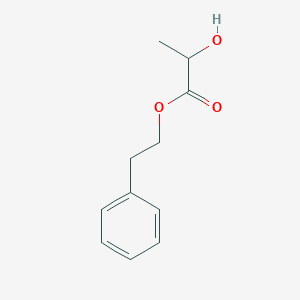
Phenethyl lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenethyl lactate is an organic compound that belongs to the class of esters. It is a clear, colorless liquid with a pleasant floral aroma. Phenethyl lactate is commonly used in the fragrance industry as a perfume ingredient due to its unique scent. However, in recent years, phenethyl lactate has gained attention in the scientific community for its potential applications in various fields, including medicine and biotechnology.
Applications De Recherche Scientifique
Phenethyl lactate has shown potential applications in various fields of scientific research. In medicine, it has been studied for its anti-inflammatory and anti-cancer properties. Phenethyl lactate has been shown to inhibit the production of pro-inflammatory cytokines and reduce the proliferation of cancer cells. In biotechnology, phenethyl lactate has been used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of phenethyl lactate is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes and signaling pathways. Phenethyl lactate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), both of which are involved in the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Phenethyl lactate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Phenethyl lactate has also been shown to reduce the proliferation of cancer cells and induce apoptosis. In addition, it has been shown to have antioxidant properties and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using phenethyl lactate in lab experiments is its low toxicity. It has been shown to have low acute toxicity in animal studies, making it a safe compound to work with. Another advantage is its unique scent, which can be used as a marker in experiments. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of phenethyl lactate. One direction is the development of phenethyl lactate-based drugs for the treatment of inflammatory diseases and cancer. Another direction is the study of its potential applications in biotechnology, such as the synthesis of chiral pharmaceuticals and agrochemicals. In addition, further studies are needed to fully understand the mechanism of action of phenethyl lactate and its effects on various physiological processes.
Conclusion:
In conclusion, phenethyl lactate is a unique compound with potential applications in various fields of scientific research. Its synthesis method is relatively simple, and it has shown anti-inflammatory and anti-cancer properties in vitro. However, further studies are needed to fully understand its mechanism of action and potential applications. Phenethyl lactate is a promising compound that has the potential to make a significant impact in the fields of medicine and biotechnology.
Méthodes De Synthèse
Phenethyl lactate can be synthesized through the esterification of phenethyl alcohol and lactic acid. The reaction can be catalyzed by various acids, including sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. The yield of the reaction can be improved by using excess phenethyl alcohol and removing the water produced during the reaction.
Propriétés
Numéro CAS |
155449-46-0 |
|---|---|
Nom du produit |
Phenethyl lactate |
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
2-phenylethyl 2-hydroxypropanoate |
InChI |
InChI=1S/C11H14O3/c1-9(12)11(13)14-8-7-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
Clé InChI |
IYXFDAOFSCZADY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OCCC1=CC=CC=C1)O |
SMILES canonique |
CC(C(=O)OCCC1=CC=CC=C1)O |
Autres numéros CAS |
155449-46-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



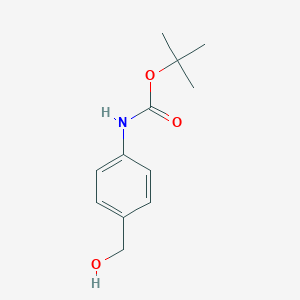
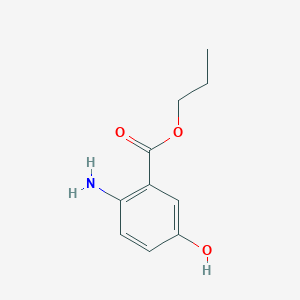
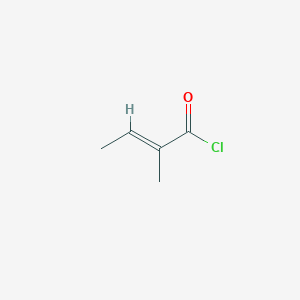
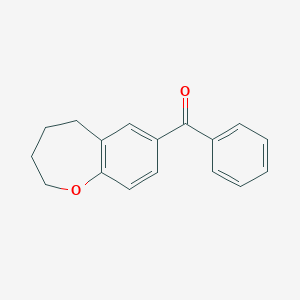
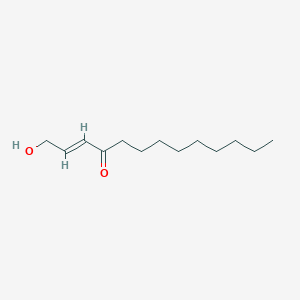
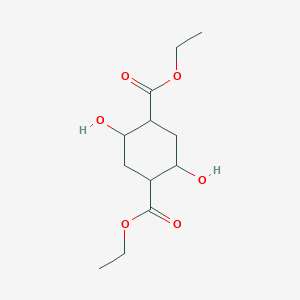
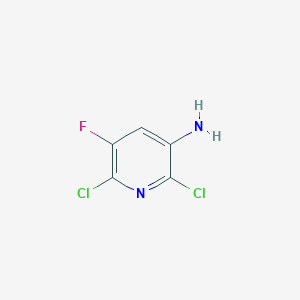
![{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid](/img/structure/B120078.png)
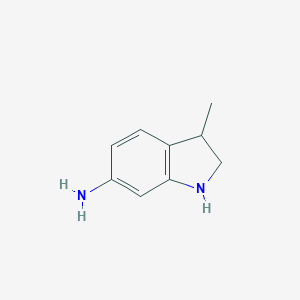
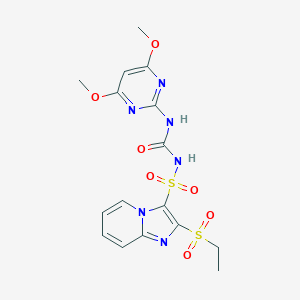
![7-chloro-5-o-tolyl-3,5-dihydrobenzo[e][1,4]thiazepin-2(1H)-one](/img/structure/B120095.png)
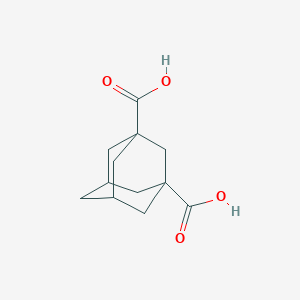
![5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxo-spiro[3H-indole-3,3'-pyrrolidine-1(2H)-acetic acid](/img/structure/B120103.png)
